1(2h)-Pyrimidineacetaldehyde, 3,4-dihydro-2,4-dioxo-
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Overview
Description
2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetaldehyde is a heterocyclic compound that belongs to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of 2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetaldehyde includes a pyrimidine ring with two oxo groups at positions 2 and 4, and an acetaldehyde group attached to the nitrogen at position 1.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetaldehyde can be achieved through various methods. One common approach is the Biginelli reaction, which involves the acid-catalyzed one-pot condensation of an aldehyde, a β-ketoester, and urea. This reaction typically requires refluxing in ethanol and can be catalyzed by various Lewis acids such as hafnium triflate (Hf(OTf)4) under solvent-free conditions .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the Biginelli reaction conditions to achieve higher yields and purity. The use of task-specific ionic liquids (TSILs) as catalysts has been explored to improve the efficiency and environmental friendliness of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: 2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid.
Reduction: 2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethanol.
Substitution: Various substituted dihydropyrimidinones depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antiviral, antibacterial, and anticancer properties.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetaldehyde involves its interaction with various molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific biological activity being studied .
Comparison with Similar Compounds
2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetaldehyde can be compared with other dihydropyrimidinones such as:
3,4-Dihydropyrimidin-2(1H)-one: Similar structure but lacks the acetaldehyde group.
2-Thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetaldehyde: Contains a thioxo group instead of an oxo group at position 2.
The uniqueness of 2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetaldehyde lies in its specific functional groups, which confer distinct chemical reactivity and biological activity .
Properties
CAS No. |
3055-23-0 |
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Molecular Formula |
C6H6N2O3 |
Molecular Weight |
154.12 g/mol |
IUPAC Name |
2-(2,4-dioxopyrimidin-1-yl)acetaldehyde |
InChI |
InChI=1S/C6H6N2O3/c9-4-3-8-2-1-5(10)7-6(8)11/h1-2,4H,3H2,(H,7,10,11) |
InChI Key |
IQLBKCJGVIQTLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=O)NC1=O)CC=O |
Origin of Product |
United States |
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